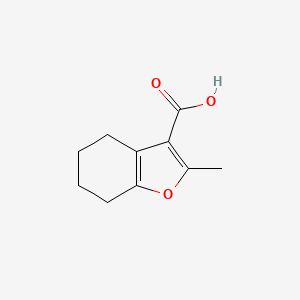

2-Methyl-4,5,6,7-tetrahydrobenzofuran-3-carboxylic acid

Description

2-Methyl-4,5,6,7-tetrahydrobenzofuran-3-carboxylic acid (CAS 65384-02-3) is a bicyclic heterocyclic compound featuring a benzofuran core fused with a partially hydrogenated cyclohexane ring. Its molecular formula is C₁₀H₁₂O₃, with a molecular weight of 180.2 g/mol . The compound is characterized by a methyl group at position 2 and a carboxylic acid moiety at position 3 of the benzofuran scaffold. It is commercially available in high purity (≥95%) from suppliers such as BLD Pharmatech and Advanced ChemBlock, with typical quantities ranging from 100 mg to 5 g .

Structurally, the tetrahydrobenzofuran system imparts partial saturation to the fused cyclohexane ring, reducing aromaticity compared to fully unsaturated benzofurans.

Properties

IUPAC Name |

2-methyl-4,5,6,7-tetrahydro-1-benzofuran-3-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O3/c1-6-9(10(11)12)7-4-2-3-5-8(7)13-6/h2-5H2,1H3,(H,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BBXHUEFHBLFIMD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=C(O1)CCCC2)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20984590 | |

| Record name | 2-Methyl-4,5,6,7-tetrahydro-1-benzofuran-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20984590 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

66091-48-3 | |

| Record name | 2-Methyl-4,5,6,7-tetrahydro-1-benzofuran-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20984590 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Cyclization of 1,3-Cyclohexanedione Derivatives

The tetrahydrobenzofuran core is frequently constructed via base-catalyzed cyclization of 1,3-cyclohexanedione with chloroacetaldehyde. This method, detailed in EP0101003A1 , involves reacting 1,3-cyclohexanedione with chloroacetaldehyde in aqueous alkaline conditions.

Base-Catalyzed Cyclization with Chloroacetaldehyde

In a representative procedure, 1,3-cyclohexanedione (10 mmol) is combined with potassium carbonate (10 mmol) in water, followed by addition of 40% aqueous chloroacetaldehyde. Stirring at room temperature for 45 hours yields 4-oxo-4,5,6,7-tetrahydrobenzofuran in 68% yield after acidification and extraction. The reaction proceeds via enolate formation, nucleophilic attack on chloroacetaldehyde, and intramolecular cyclization (Fig. 1A).

Optimization of Reaction Conditions

- Solvent Systems : Aqueous mixtures (e.g., water/ethyl acetate) enhance solubility of intermediates while maintaining pH control.

- Bases : Sodium hydrogen carbonate (76% yield) and potassium carbonate (68% yield) are effective, with the former providing milder conditions.

- Temperature : Room temperature minimizes side reactions, while ice-cooling during reagent addition improves regioselectivity.

Functionalization of the Tetrahydrobenzofuran Core

Methylation Strategies

Introducing the methyl group at position 2 requires alkylation or use of pre-substituted starting materials. Iowa State University’s synthesis employs 6-methyl-1,3-cyclohexanedione, where the methyl group is installed prior to cyclization. Alternatively, post-cyclization methylation via Friedel-Crafts alkylation has been reported, though yields are suboptimal (<50%).

Carboxylation via Ester Hydrolysis

The carboxylic acid moiety at position 3 is introduced through keto ester intermediates. Mander’s cyanoformate methodology converts 4-oxo-tetrahydrobenzofuran to methyl 4-oxo-6-methyl-4,5,6,7-tetrahydrobenzofuran-3-carboxylate (82% yield) using methyl cyanoformate. Subsequent hydrolysis with aqueous HCl affords the carboxylic acid (Fig. 1B).

Reaction Conditions for Hydrolysis

Alternative Synthetic Routes

Reformatsky Reaction Approaches

The Reformatsky reaction, utilizing zinc-activated esters, offers a pathway to β-hydroxy acids. Journal of Organic Chemistry describes α-lithiated carboxylic acid salts reacting with ketones to form β-hydroxy esters, which could be adapted for tetrahydrobenzofuran systems. For example, ethyl bromoacetate and zinc dust in THF, followed by reaction with 4-oxo-tetrahydrobenzofuran, may yield carboxylated products after hydrolysis.

Bromination and Coupling Reactions

Iowa State University’s work details bromination of methyl 4-acetoxybenzofuran-5-carboxylate using N-bromosuccinimide (NBS) to introduce a bromomethyl group. Subsequent coupling with malonate esters or carbon nucleophiles could facilitate carboxylation, though this route remains unexplored for the target compound.

Comparative Analysis of Synthetic Methods

*Estimated based on analogous reactions.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-4,5,6,7-tetrahydrobenzofuran-3-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the benzofuran ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under various conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound .

Scientific Research Applications

Medicinal Chemistry

Antitumor Activity

Research has indicated that derivatives of 2-methyl-4,5,6,7-tetrahydrobenzofuran-3-carboxylic acid exhibit promising antitumor properties. For instance, studies have synthesized related compounds that maintain biological activity against tumorigenic cell lines. These compounds were designed to construct new combinatorial libraries aimed at discovering novel antitumor agents .

Neuroprotective Effects

Another area of exploration is the neuroprotective effects of this compound. Some studies suggest that derivatives may offer protection against neurodegenerative diseases by modulating pathways involved in neuronal survival and apoptosis. This application is particularly relevant in the context of developing treatments for conditions like Alzheimer's and Parkinson's disease.

Organic Synthesis

Building Block for Complex Molecules

this compound serves as a versatile building block in organic synthesis. Its unique structure allows for the creation of more complex molecules through various chemical reactions such as esterification and amidation. This versatility makes it valuable in synthesizing pharmaceuticals and other biologically active compounds .

Synthetic Pathways

The compound can be synthesized through several pathways involving cyclization reactions of simpler precursors. These synthetic routes can be optimized for yield and purity, making the compound accessible for further research and application.

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of 2-Methyl-4,5,6,7-tetrahydrobenzofuran-3-carboxylic acid involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the observed effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Table 1: Key Structural and Physicochemical Comparisons

Key Differences and Implications

Functional Group Substitutions: Methyl vs. Oxo Groups: The replacement of the methyl group in 65384-02-3 with a ketone (e.g., 56671-28-4) introduces polarity, reducing lipophilicity (LogP decreases from ~1.5 to ~1.0) and altering solubility . This impacts bioavailability and synthetic utility. Benzofuran vs.

Fluorinated Derivatives :

- The introduction of fluorine atoms (e.g., 1919864-85-9) improves metabolic stability and binding affinity due to fluorine’s electronegativity and small atomic radius. Such derivatives are prioritized in drug discovery .

Synthetic Applications :

- The oxo variant (56671-28-4) serves as a precursor for coumarin derivatives, while the methylated compound (65384-02-3) is used in synthesizing heterocyclic scaffolds for kinase inhibitors .

Biological Activity

2-Methyl-4,5,6,7-tetrahydrobenzofuran-3-carboxylic acid (CAS: 65384-02-3) is a compound of interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis methods, pharmacological effects, and relevant case studies.

- IUPAC Name : this compound

- Molecular Formula : C10H12O3

- Molecular Weight : 180.2 g/mol

- CAS Number : 65384-02-3

- Purity : Generally available at 95% to 97% purity from various suppliers .

Synthesis Methods

The synthesis of this compound can be achieved through several methods, including:

- Multicomponent Reactions : These reactions often involve the condensation of various chemical precursors under specific conditions to yield the desired compound.

- Cyclization Techniques : Cyclization of suitable precursors has been reported as an effective method for synthesizing this compound.

Antioxidant Activity

Research indicates that this compound exhibits significant antioxidant properties. It has been shown to scavenge free radicals effectively, which is crucial for preventing oxidative stress-related diseases .

Anti-inflammatory Effects

In various studies, this compound has demonstrated anti-inflammatory activity that surpasses that of standard anti-inflammatory agents such as curcumin. The mechanism appears to involve the inhibition of pro-inflammatory cytokines and enzymes .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties against a range of bacteria. In vitro studies revealed that it possesses notable antibacterial activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values indicate effectiveness comparable to established antibiotics like ciprofloxacin .

Case Study 1: Antifibrotic Potential

A study investigating the antifibrotic effects of related compounds found that derivatives of tetrahydrobenzofuran exhibited significant inhibition of hepatic stellate cell activation. This suggests potential therapeutic applications in liver fibrosis .

Case Study 2: Antibacterial Efficacy

In a comparative study of several synthesized compounds including this compound, it was noted that this compound showed superior activity against methicillin-resistant Staphylococcus aureus (MRSA) with an MIC value significantly lower than that of standard treatments .

Comparative Biological Activity Table

| Biological Activity | This compound | Curcumin | Ciprofloxacin |

|---|---|---|---|

| Antioxidant | High | Moderate | Low |

| Anti-inflammatory | High | Higher | Low |

| Antimicrobial (MIC) | Effective against MRSA | Moderate | Effective |

Q & A

Q. What are the established synthetic routes for 2-methyl-4,5,6,7-tetrahydrobenzofuran-3-carboxylic acid, and how can reaction conditions be optimized for higher yields?

- Methodological Answer : The compound’s synthesis often involves cyclization of substituted cyclohexenone derivatives with methyl groups and carboxylic acid precursors. For example, chemoselective reduction of formyl intermediates (e.g., using EtSiH/I as a reducing agent) can selectively reduce carbonyl groups while preserving the benzofuran core . Optimization may include:

- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reaction rates.

- Catalyst use : Acidic or basic catalysts (e.g., acetic anhydride) improve cyclization efficiency.

- Temperature control : Low temperatures (0–5°C) minimize side reactions during sensitive steps.

Yields typically range from 60–80% under optimized conditions .

Q. What analytical techniques are most reliable for characterizing the structure and purity of this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : H and C NMR confirm the benzofuran core, methyl substitution, and carboxylic acid group. For example, the methyl group at position 2 appears as a singlet (~δ 2.1 ppm in H NMR), while the tetrahydro ring protons show multiplet splitting .

- Infrared Spectroscopy (IR) : Strong absorption bands at ~1700 cm (carboxylic acid C=O) and ~1250 cm (C-O in benzofuran) validate functional groups .

- Mass Spectrometry (MS) : High-resolution MS confirms the molecular ion peak at m/z 180.0423 (calculated for CHO) .

- HPLC/TLC : Purity >97% is achievable via reverse-phase HPLC using a C18 column and acetonitrile/water mobile phase .

Q. How can researchers mitigate solubility challenges during in vitro assays?

- Methodological Answer : The carboxylic acid group confers moderate aqueous solubility, but the tetrahydrobenzofuran core is hydrophobic. Strategies include:

- pH adjustment : Dissolve in mildly basic buffers (pH 7.5–8.5) to deprotonate the carboxylic acid.

- Co-solvents : Use DMSO (<5% v/v) or ethanol for stock solutions, followed by dilution in assay buffers.

- Derivatization : Convert to a methyl ester (via Fischer esterification) for improved lipid solubility .

Advanced Research Questions

Q. How can computational modeling resolve discrepancies between experimental and theoretical spectral data for this compound?

- Methodological Answer : Discrepancies in NMR or IR data (e.g., unexpected splitting or peak shifts) often arise from conformational flexibility or solvent effects. Solutions include:

- Density Functional Theory (DFT) : Simulate spectra using software like Gaussian or ORCA, incorporating solvent models (e.g., PCM for water). Compare calculated vs. experimental C NMR shifts to identify misassignments .

- 2D NMR (COSY, HSQC) : Resolve overlapping signals by correlating H-H and H-C couplings .

Q. What strategies are effective for studying the compound’s reactivity under physiological conditions?

- Methodological Answer :

- Stability assays : Incubate the compound in PBS (pH 7.4) at 37°C and monitor degradation via HPLC over 24–72 hours. The carboxylic acid group may hydrolyze slowly, requiring stabilization via buffering .

- Reactive site mapping : Use electrophilic probes (e.g., diazomethane) to methylate nucleophilic sites selectively. The benzofuran oxygen and α-position to the carbonyl are prone to electrophilic attack .

Q. How can researchers design experiments to explore the compound’s potential as a enzyme inhibitor or ligand?

- Methodological Answer :

- Molecular docking : Use AutoDock or Schrödinger to predict binding affinities with target enzymes (e.g., cyclooxygenase-2). Focus on hydrogen bonding between the carboxylic acid and active-site residues .

- Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics by titrating the compound into enzyme solutions. A negative ΔG indicates spontaneous binding .

Data Contradiction Analysis

Q. How should researchers address inconsistencies in reported melting points or spectral data across studies?

- Methodological Answer : Variations in melting points (e.g., 192–196°C vs. 140–144°C) may stem from polymorphism or impurities. Steps include:

- Recrystallization : Purify using ethanol/water mixtures and compare DSC thermograms.

- Cross-validation : Compare IR and NMR data with PubChem records (CID 713937) to confirm batch consistency .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.